molecular formula C10H7ClN2O B13975351 2-Chloro-4-(2-hydroxyphenyl)pyrimidine CAS No. 71659-36-4

2-Chloro-4-(2-hydroxyphenyl)pyrimidine

Cat. No.: B13975351
CAS No.: 71659-36-4
M. Wt: 206.63 g/mol
InChI Key: SERWHLJYMARUJU-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-hydroxyphenyl)pyrimidine is an aromatic heterocyclic compound with the molecular formula C10H7ClN2O. It features a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydroxyphenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-hydroxyphenyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyrimidine hydrochloride with phosphorus pentachloride and phosphorus oxychloride . Another method includes the use of cobalt-catalyzed cross-coupling reactions with aryl halides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-hydroxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyrimidines.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-hydroxyphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-hydroxyphenyl)pyrimidine is unique due to the presence of both a chlorine atom and a hydroxyphenyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and material science .

Properties

IUPAC Name

2-(2-chloropyrimidin-4-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERWHLJYMARUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345858
Record name 2-(2-Chloropyrimidin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71659-36-4
Record name 2-(2-Chloropyrimidin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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